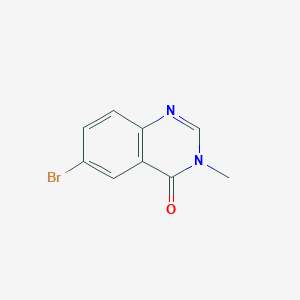

6-Bromo-3-methylquinazolin-4(3H)-one

CAS No.: 57573-59-8

Cat. No.: VC2022131

Molecular Formula: C9H7BrN2O

Molecular Weight: 239.07 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57573-59-8 |

|---|---|

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| IUPAC Name | 6-bromo-3-methylquinazolin-4-one |

| Standard InChI | InChI=1S/C9H7BrN2O/c1-12-5-11-8-3-2-6(10)4-7(8)9(12)13/h2-5H,1H3 |

| Standard InChI Key | MCSVSXROESVYLR-UHFFFAOYSA-N |

| SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)Br |

| Canonical SMILES | CN1C=NC2=C(C1=O)C=C(C=C2)Br |

Introduction

Physical and Chemical Properties

6-Bromo-3-methylquinazolin-4(3H)-one possesses distinctive physicochemical properties that are summarized in Table 1 below.

Table 1: Physicochemical Properties of 6-Bromo-3-methylquinazolin-4(3H)-one

| Property | Description |

|---|---|

| CAS Number | 57573-59-8 |

| Molecular Formula | C9H7BrN2O |

| Molecular Weight | 239.07 g/mol |

| Appearance | Solid |

| LogP | 3.14820 (estimated, based on similar structures) |

| Exact Mass | 239.07 g/mol |

| Structure | Quinazolinone core with bromine at position 6 and methyl at position 3 |

| Solubility | Moderate solubility in organic solvents; limited solubility in water |

The compound exhibits typical characteristics of bromine-substituted quinazolinones, including moderate lipophilicity due to the bromine substitution . The presence of the bromine atom at position 6 significantly affects the electron distribution within the molecule, potentially enhancing its reactivity in certain chemical transformations and its interactions with biological targets.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 6-Bromo-3-methylquinazolin-4(3H)-one and related compounds. The most common methods involve direct bromination of the quinazolinone core or the use of pre-brominated starting materials.

Direct Bromination Method

One efficient method for synthesizing 6-Bromo-3-methylquinazolin-4(3H)-one involves the direct bromination of 3-methylquinazolin-4(3H)-one using bromine in acetic acid. Based on similar methodologies described for related compounds, the synthetic route can be described as follows:

To a solution of 3-methylquinazolin-4(3H)-one in acetic acid, bromine in acetic acid (typically 20% bromine in acetic acid) is added. The reaction mixture is kept at room temperature overnight, then poured into ice-cold water. The precipitated solid is filtered, dried, and recrystallized from ethanol to yield the title compound .

This methodology typically provides yields in the range of 55-75%, making it an efficient approach for laboratory-scale synthesis .

Alternative Synthetic Routes

Alternative approaches may involve:

-

Condensation reactions between appropriately substituted 2-aminobromobenzamides and acetic anhydride or related reagents

-

Cyclization of N-acylated ortho-bromoanthranilic acid derivatives

-

Construction of the quinazolinone core from pre-brominated starting materials

The chosen synthetic route generally depends on the availability of starting materials, desired scale, and specific requirements for purity and yield .

Structural Characterization

The structure of 6-Bromo-3-methylquinazolin-4(3H)-one can be confirmed through various analytical techniques. Based on data from similar compounds, the following spectroscopic characteristics would be expected:

Spectroscopic Data

IR Spectroscopy: The IR spectrum would typically show characteristic absorption bands around:

-

1665-1690 cm⁻¹ (C=O stretching of the quinazolinone system)

-

1590-1610 cm⁻¹ (C=N stretching)

-

3060-3100 cm⁻¹ (aromatic C-H stretching)

¹H NMR Spectroscopy: The ¹H NMR spectrum (in DMSO-d₆ or CDCl₃) would show signals at approximately:

-

δ 8.0-8.2 ppm (s, 1H, H-2)

-

δ 7.4-8.0 ppm (m, 3H, aromatic protons)

-

δ 3.4-3.6 ppm (s, 3H, N-CH₃)

Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 239 and 241 with characteristic isotopic pattern of bromine-containing compounds .

| Supplier | Package Size | Approximate Price (USD) | Purity |

|---|---|---|---|

| AK Scientific | 10g | $337 | ≥95% |

| AK Scientific | 25g | $611 | ≥95% |

| Alichem | 25g | $451.50 | ≥95% |

| Chemenu | 25g | $402 | ≥95% |

| Crysdot | 25g | $426 | ≥95% |

| Sigma-Aldrich | 5mg | $28.60 | Analytical standard |

| SynChem | 1g | $95 | ≥95% |

| SynChem | 5g | $390 | ≥95% |

| TRC | 1g | $220 | ≥98% |

The pricing reflects the relatively specialized nature of this compound as a research chemical rather than a bulk industrial chemical .

Applications in Research

The compound is primarily marketed for research use only, particularly in the following areas:

-

Pharmaceutical research and drug discovery

-

Medicinal chemistry investigations

-

As a building block for the synthesis of more complex molecules

-

As a reference standard or intermediate in organic synthesis

Research Applications and Future Perspectives

Current Research Applications

Current research involving 6-Bromo-3-methylquinazolin-4(3H)-one and related quinazolinone derivatives focuses on several key areas:

-

Drug Discovery: As building blocks for the development of new therapeutic agents, particularly in the areas of antimicrobial, anti-inflammatory, and anticancer research .

-

Structure-Activity Relationship Studies: The compound serves as an important scaffold for exploring how specific modifications affect biological activity .

-

Synthetic Methodology Development: The development of more efficient and selective methods for the preparation and functionalization of bromine-substituted quinazolinones continues to be an active area of research .

Future Research Directions

Promising future research directions for 6-Bromo-3-methylquinazolin-4(3H)-one include:

-

Target-Specific Drug Design: The compound could serve as a starting point for the design of target-specific inhibitors, particularly for kinases and other enzymes involved in disease processes .

-

Combination with Modern Synthetic Methods: Application of modern synthetic methodologies, such as flow chemistry, microwave-assisted synthesis, and green chemistry approaches, could lead to more efficient and environmentally friendly production methods .

-

Exploration of New Biological Targets: Screening against emerging biological targets could reveal novel applications for this compound and its derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume